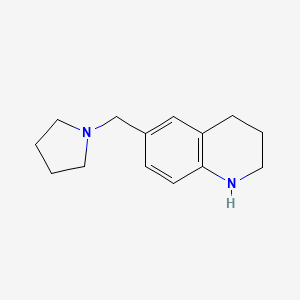

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-9-16(8-1)11-12-5-6-14-13(10-12)4-3-7-15-14/h5-6,10,15H,1-4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPZZYBYKGACPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC3=C(C=C2)NCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Haloalkyl-Tetrahydroquinolines

Another common approach involves alkylation or substitution reactions on preformed tetrahydroquinoline cores:

- Starting Material: 1,2,3,4-tetrahydroquinoline or its halogenated derivatives (e.g., 6-chloromethyl-1,2,3,4-tetrahydroquinoline).

- Nucleophile: Pyrrolidine acting as a nucleophile to displace the halogen via nucleophilic substitution.

- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF or DMSO) under reflux or elevated temperatures.

- Outcome: Formation of this compound by substitution of the halogen with the pyrrolidinylmethyl group.

This method is straightforward and widely used for introducing nitrogen-containing substituents on heterocyclic scaffolds.

Microwave-Assisted Aminomethylation

Microwave irradiation has been employed to facilitate the synthesis of aminomethyl tetrahydroquinoline derivatives:

- Procedure: A mixture of 2-fluoroacetophenone derivatives and pyrrolidine with potassium carbonate in aqueous media is irradiated in a microwave reactor.

- Advantages: Enhanced reaction rates, higher yields, and cleaner products.

- Subsequent Steps: The crude product can be further cyclized or subjected to one-pot reactions to form the tetrahydroquinoline core with aminomethyl substitution.

This method offers a rapid and efficient route to functionalized tetrahydroquinolines, adaptable for pyrrolidinylmethyl substitution.

Transfer Hydrogenation and Alkylation Routes (Related Isoquinoline Chemistry)

Although focused on tetrahydroisoquinoline derivatives, synthetic routes involving transfer hydrogenation of dihydroisoquinolines followed by alkylation with bromoacetamide derivatives provide insight into analogous preparation methods:

- Transfer Hydrogenation: Using chiral Ru(II) complexes to reduce dihydroisoquinolines to tetrahydroisoquinolines.

- Alkylation: Introduction of side chains via alkylation with α-bromoacetamides or related electrophiles.

- Amide Coupling and Tosylation: Further functionalization to introduce nitrogen substituents.

While this method is not directly reported for this compound, the principles of selective reduction and side-chain introduction are applicable.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

Catalysis and Mechanism: The BiCl3-catalyzed imino Diels-Alder reaction proceeds via activation of the imine intermediate, facilitating cycloaddition with the vinylpyrrolidinone. This method is adaptable to various amine and aldehyde substrates, allowing for structural diversity in tetrahydroquinoline derivatives.

Purification and Characterization: Products from these syntheses are typically purified by silica gel chromatography and characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography, confirming the substitution pattern and stereochemistry.

Yield and Scalability: The one-pot cycloaddition method yields up to 95%, indicating good efficiency. Microwave-assisted methods reduce reaction times significantly, enhancing scalability for research purposes.

Structural Considerations: The pyrrolidinylmethyl substituent at the 6-position influences the electronic and steric properties of the tetrahydroquinoline core, potentially affecting biological activity and physicochemical behavior.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The tetrahydroquinoline core undergoes further hydrogenation under specific catalytic conditions. Key methodologies include:

These methods highlight the compound’s compatibility with both metal-catalyzed and metal-free reductions. The pyrrolidinylmethyl group remains stable under these conditions, preserving structural integrity .

Cyclization and Annulation Reactions

The compound participates in domino reactions to form polycyclic systems:

Gold-Catalyzed Hydroamination

-

Conditions : Au(I) catalyst, 80°C, 6h

-

Outcome : Intramolecular cyclization to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines with >90% regioselectivity .

Acid-Catalyzed Dehydrative Cyclization

-

Conditions : Brønsted acid (e.g., TfOH), 60°C

-

Outcome : Formation of fused tetrahydroquinoline-pyrrolidine systems (72-85% yield) .

Substitution and Functionalization Reactions

The pyrrolidinylmethyl side chain and aromatic ring allow site-specific modifications:

| Reaction Site | Reagents | Products | Yield |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated derivatives | 70-88% |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-tetrahydroquinolines | 65-78% |

| Methylene Bridge Oxidation | KMnO₄, acidic conditions | Ketone-functionalized quinoline | 60-72% |

The pyrrolidine ring’s tertiary nitrogen facilitates nucleophilic substitutions, while the tetrahydroquinoline’s aromaticity directs electrophilic attacks to specific positions .

Catalytic Asymmetric Reactions

Chiral catalysts enable enantioselective transformations:

Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation

-

Conditions : (R)-TRIP catalyst, Hantzsch ester, 0°C

Rhodium-Catalyzed Electrophilic Amination

-

Conditions : Rh(I)/BINAP, hydroxylamine derivatives

-

Outcome : β-Amino acid derivatives with >95% enantiomeric excess .

Key Reaction Mechanisms

Scientific Research Applications

Chemistry

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas with palladium on carbon | High pressure |

| Substitution | Sodium hydride in DMF | Anhydrous conditions |

Biology

In biological research, this compound is being investigated for its potential as a ligand in receptor binding studies . Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways.

Case Study:

A study explored the compound's ability to inhibit enzymes involved in inflammation, demonstrating promise for developing anti-inflammatory drugs.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anti-inflammatory Properties: Research indicates that the compound may inhibit certain inflammatory pathways.

- Anticancer Activity: Investigations into its anticancer properties have shown potential in targeting cancer cells through specific molecular interactions .

Clinical Trials:

While no extensive clinical trials have been reported yet, ongoing laboratory studies are assessing its efficacy and safety profiles.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and in the development of new materials. Its unique structural features allow it to participate in various chemical processes that are essential for creating specialty chemicals .

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

6-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline (Compound 46)

- Structure : Features a pyrrolidine group linked via a propyl chain at the 1-position and a nitro group at the 6-position.

- Synthesis : Prepared via reductive amination and nitro functionalization .

- Pharmacological Data: Not explicitly reported, but nitro groups often enhance electron-withdrawing effects, influencing redox properties .

1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine (Compound 53)

- Structure : Contains a primary amine at the 6-position and a pyrrolidine-propyl chain at the 1-position.

- Synthesis : Derived from borane reduction of an amide precursor .

- Key Differences : The primary amine at the 6-position may improve water solubility but reduce blood-brain barrier penetration compared to the methylene-linked pyrrolidine in 6-(pyrrolidin-1-ylmethyl)-THQ .

Pyrrolidinone-Substituted Analogues

1-[2-(Furan-2-yl)-6-methyl-THQ-4-yl]pyrrolidin-2-one (Compound 1)

- Structure : Incorporates a pyrrolidin-2-one (lactam) at the 4-position and a furan-methyl group at the 2-position.

- Physicochemical Properties: The lactam introduces hydrogen-bonding capacity, enhancing acetylcholinesterase inhibition (IC₅₀ = 0.8 µM) compared to non-lactam derivatives .

Piperidine-Substituted Analogues

1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)

- Structure : Piperidine ring substituted at the 1-position.

- Synthesis: Produced via reductive amination of 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one .

- For example, piperidine derivatives often exhibit higher metabolic stability due to reduced ring strain .

Isoquinoline Derivatives

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure: Isoquinoline core with a pyrrolidinylmethyl group at the 1-position.

- Synthesis : Optimized using P₂O₅/POCl₃ as dehydrating agents (53% yield) .

- Key Differences: The isoquinoline scaffold shifts the aromatic system’s geometry, impacting interactions with opioid receptors (e.g., κ-opioid Ki = 12 nM vs. 8 nM for quinoline derivatives) .

Comparative Pharmacological Data

Biological Activity

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound notable for its unique structural features that combine a quinoline core with a pyrrolidine substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C₁₄H₂₀N₂

- Molecular Weight : 216.32 g/mol

- CAS Number : 1042774-20-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been proposed that the compound may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Study Findings : In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis .

- Mechanism : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell growth and survival.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent:

- In vitro Studies : It was found to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential to reduce inflammation .

- Comparative Analysis : The anti-inflammatory potency was comparable to established anti-inflammatory drugs.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : Several studies have reported its effectiveness against various bacterial and fungal strains .

Data Summary

Case Study 1: Anticancer Evaluation

A study conducted on a series of quinoline derivatives including this compound revealed significant cytotoxic effects against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses, the compound was tested on RAW 264.7 cells exposed to LPS. The results indicated a notable decrease in pro-inflammatory cytokine production when treated with the compound compared to controls.

Q & A

Basic: What are the most effective synthetic strategies for preparing 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves reductive amination or acid-catalyzed cycloaddition. For example, reductive amination of 6-formyl-1,2,3,4-tetrahydroquinoline with pyrrolidine using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid is a common method (yield: ~56%) . Reaction parameters such as temperature (e.g., 378 K for AlCl₃-mediated cyclization), solvent polarity (DMF vs. dichlorobenzene), and stoichiometry of reducing agents significantly impact yield and purity. Acid-catalyzed Povarov reactions, involving anilines, aldehydes, and electron-rich alkenes, are also viable but require optimization of Brønsted or Lewis acid catalysts (e.g., BF₃·Et₂O) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- ¹H NMR : To verify substituent positions and integration ratios (e.g., δ 2.43–2.38 ppm for pyrrolidine protons, δ 7.87 ppm for aromatic protons) .

- ESI-MS : For molecular weight confirmation (e.g., m/z 245 [M]⁺) .

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization). X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced: How can steric and electronic factors be managed when synthesizing bifunctional 1,2,3,4-tetrahydroquinoline derivatives?

Answer:

Bifunctional systems (e.g., 4,4'-(1,4-phenylenediamine)di(1,2,3,4-tetrahydroquinoline)) require careful selection of substituent positions to minimize steric hindrance. Computational modeling (DFT) can predict electronic effects of substituents like electron-withdrawing groups (NO₂) at C6, which may deactivate the ring for further functionalization. Stepwise synthesis with temporary protecting groups (e.g., tert-butyl carbamate) is often employed to isolate reactive sites .

Advanced: How should researchers address contradictions in spectroscopic data, such as overlapping NMR signals or ambiguous NOE correlations?

Answer:

- Dynamic NMR : To resolve conformational equilibria (e.g., chair-flip in pyrrolidine rings) .

- 2D Techniques : COSY and HSQC for assigning coupled protons and carbons.

- X-ray Crystallography : Definitive for stereochemical assignments, as demonstrated for methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, where C–H⋯π interactions clarified spatial arrangements .

- Isotopic Labeling : ¹³C or ¹⁵N labeling to trace ambiguous signals .

Advanced: What methodologies are recommended for designing fluorinated analogs of this compound, and how does fluorination alter bioactivity?

Answer:

- Electrophilic Fluorination : Use Selectfluor® or DAST to introduce fluorine at C6/C7 positions.

- Suzuki Coupling : For aryl fluorides (e.g., 6-fluoro-N-benzoyl tetrahydroquinoline) .

Fluorination enhances metabolic stability and membrane permeability. For example, 6-fluoro analogs show improved binding affinity in kinase assays due to reduced electron density at the quinoline core .

Advanced: How can multi-step syntheses involving sensitive intermediates (e.g., nitro groups or free amines) be optimized?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during alkylation or acylation steps. For example, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is stable under acidic conditions .

- Sequential Deprotection : TFA-mediated Boc removal followed by in situ reductive amination minimizes side reactions.

- Flow Chemistry : Continuous flow systems improve reproducibility in nitration or bromination steps (e.g., NBS in DMF for C6 bromination) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

Answer:

- Analog Libraries : Synthesize derivatives with variations in the pyrrolidine moiety (e.g., piperidine or morpholine substitutions) .

- In Silico Docking : Use AutoDock or Schrödinger to predict interactions with targets like serotonin receptors or kinases.

- Pharmacophore Mapping : Correlate substituent electronegativity (e.g., NO₂ at C6) with antioxidant or antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.